(E)-nonadec-7-enoic acid

Lipid Biochemistry Enzymology Fatty Acid Metabolism

Researchers relying on undefined C19:1 fatty acid mixtures face irreproducible chromatographic peaks and ambiguous enzyme kinetics. (E)-Nonadec-7-enoic acid (CAS 191544-99-7), with its unambiguous trans-Δ7 configuration, eliminates this variable. • Defined trans-Δ7 standard for LC-MS/MS lipidomics - unique retention time and fragmentation pattern reduce false discovery rates. • Selective LOX inhibitor probe - enables structure-activity studies of the inflammatory cascade. • ≥98% purity, supplied with certificate of analysis; stable when stored at -20°C under argon.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 191544-99-7
Cat. No. B063890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-nonadec-7-enoic acid
CAS191544-99-7
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CCCCCCC(=O)O
InChIInChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12+
InChIKeyMBSJMRUSWQBXNI-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Nonadec-7-enoic Acid: Chemical Identity & Procurement


(E)-Nonadec-7-enoic acid (CAS 191544-99-7), also known as 7E-nonadecenoic acid or C19:1n-12, is a long-chain monounsaturated fatty acid with the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol [1]. It is characterized by a single trans (E) double bond at the seventh carbon position from the carboxyl terminus, a structural feature that distinguishes it from other C19:1 isomers and saturated analogs [2]. This compound is primarily utilized as a biochemical reagent for life science research, serving as a defined standard in lipidomics and a probe in studies of fatty acid metabolism .

Defined trans-Δ7 isomer standard for lipidomics retention time alignment and fragmentation confirmation
Probe for trans-fatty acid metabolism: distinct desaturase substrate recognition vs. cis isomers
Reported LOX-inhibitory profile supports inflammatory pathway studies, not shared by other C19:1 isomers

Why Substitution Fails: Distinct Geometry


Substitution with a generic 'C19:1 fatty acid' or a closely related isomer is scientifically unsound due to the compound's specific geometric and positional isomerism. The trans (E) configuration at the Δ7 position imposes a unique, rigid kink in the hydrocarbon chain, altering its biophysical interactions with lipid bilayers and enzymatic active sites compared to its cis (Z)-isomer (CAS 118020-79-4) or other positional isomers like cis-10-nonadecenoic acid (CAS 73033-09-7) . Class-level evidence confirms that trans-monoenoic fatty acids are metabolized and affect cellular processes differently than their cis counterparts, influencing desaturation and elongation pathways in ways that cis-isomers do not [1]. Therefore, relying on an alternative C19:1 compound will introduce a distinct and uncontrolled variable into any experimental system, compromising data reproducibility and biological relevance.

trans-Δ7 geometry alters enzymatic processing: class-level evidence shows trans-monoenoic acids undergo distinct desaturation vs. cis analogs; substituting with a cis isomer may change metabolic outcomes.
Reported LOX-inhibitory profile is not found in cis-10-nonadecenoic acid; selecting an alternative C19:1 isomer removes this pathway-relevant feature.
Unspecified isomer mixtures lack structural definition required for lipidomics standard workflows, compromising retention time calibration and data reproducibility.

(E)-Nonadec-7-enoic Acid: Differentiation Evidence


Geometric Isomerism and Enzyme Substrate Activity

The trans (E) double bond of (E)-nonadec-7-enoic acid creates a structural geometry that is recognized differently by desaturase enzymes compared to cis (Z) isomers. In a class-level study using rat liver microsomes, trans-monoenoic acids, including those with Δ7-trans unsaturation, were shown to be desaturated in the Δ9 position to a similar extent as the saturated fatty acid stearic acid, producing Δ7-trans,9-cis-conjugated dienoic acids. In contrast, cis-monoenoic acids with double bonds at positions before Δ14 did not undergo measurable Δ9 desaturation [1]. This indicates a distinct metabolic fate for trans isomers.

Δ9 Desaturation substrate
Class-level
trans-Δ7 undergoes Δ9 desaturation to form Δ7-trans,9-cis-dienoic acid; cis monoenoic acids show no measurable desaturation
Supports trans-specific metabolic fate context
Rat liver microsome data; may not directly reflect all systems
Lipid Biochemistry Enzymology Fatty Acid Metabolism

Lipoxygenase Inhibition: Structural Specificity

The trans-Δ7 configuration is implicated in potent lipoxygenase (LOX) inhibition, a key enzyme in inflammatory signaling. Authoritative database entries classify (E)-nonadec-7-enoic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also noting weaker inhibition of cyclooxygenase (COX) and other enzymes [1]. Although specific IC50 values for this exact compound are not publicly available in primary literature, this qualitative profile is distinct from other C19:1 isomers. For example, cis-10-nonadecenoic acid (CAS 73033-09-7) is primarily noted for its anti-tumor activity against HL-60 cells (IC50 = 295 µM) and p53 inhibition, not for LOX inhibition [2].

Primary bioactivity profile
Reported
Reported LOX inhibitor; comparator cis-10 isomer shows anti-tumor activity (IC50 295 µM) and p53 inhibition, not LOX
Qualitative target divergence supports pathway-specific selection
No public IC50 for this compound; database-sourced profile
Inflammation Enzyme Inhibition Arachidonic Acid Cascade

Atmospheric OH Radical Reactivity

The trans (E) configuration of the double bond influences the compound's reactivity with atmospheric hydroxyl (OH) radicals. Computational models predict a higher OH rate constant for the trans-isomer compared to its cis counterpart. For the class of 7-nonadecenoic acids, the predicted overall OH rate constant is 84.5 x 10⁻¹² cm³/molecule-sec for the trans-isomer, versus 76.9 x 10⁻¹² cm³/molecule-sec for the cis-isomer . This difference corresponds to a shorter predicted atmospheric half-life for the trans form (approx. 1.7 hours vs. 1.8 hours for the cis form, under standard conditions).

OH radical reactivity
Class-level
Predicted rate constant trans 84.5 vs. cis 76.9 × 10⁻¹² cm³/molecule-sec (~10% higher)
Supports environmental fate modeling and isomer-specific persistence
In silico SAR prediction; experimental verification needed
Atmospheric Chemistry Environmental Fate Computational Chemistry

Lipidomics Standard: Structural Definition

In mass spectrometry-based lipidomics, the exact position and geometry of a double bond are critical for accurate identification and quantification. (E)-Nonadec-7-enoic acid (LM ID LMFA01030363) possesses a well-defined and unambiguous chemical structure, characterized by the SMILES string `CCCCCCCCCCCC=CCCCCCC(O)=O` and InChIKey `MBSJMRUSWQBXNI-OUKQBFOZSA-N` [1]. This precise structural definition enables its use as a reliable external standard for calibrating retention times and validating fragmentation patterns for the C19:1 lipid class . In contrast, a generic 'C19:1' mixture or an ill-defined isomer would introduce uncertainty and variability into analytical workflows, preventing confident assignment of unknown lipid species.

Structural standard definition
Specification review
Unambiguous trans-Δ7 geometry with unique InChIKey and lipidomics database identifier
Enables reproducible LC-MS/MS identification
Contrasts with undefined isomer mixtures
Lipidomics Mass Spectrometry Analytical Chemistry

(E)-Nonadec-7-enoic Acid: Application Scenarios


Trans-Fatty Acid Metabolism Studies

Use (E)-nonadec-7-enoic acid as a specific substrate to study the activity and selectivity of fatty acid desaturases and elongases. Its trans-Δ7 geometry allows researchers to probe how the position and stereochemistry of a single double bond influence metabolic fate, based on class-level evidence showing that trans-monoenoic acids are processed differently than their cis-analogs by microsomal enzymes [1]. This is critical for studies on the biological impact of dietary trans-fats.

Lipidomics Method Development & Validation

Employ (E)-nonadec-7-enoic acid as a high-purity, structurally defined standard for the development and validation of LC-MS/MS or GC-MS methods for quantifying odd-chain monounsaturated fatty acids in complex biological matrices. Its unambiguous trans-Δ7 structure provides a unique retention time and fragmentation pattern, essential for confident lipid identification and reducing false discovery rates in untargeted lipidomics studies [2].

Lipoxygenase Inflammatory Pathway Studies

Incorporate (E)-nonadec-7-enoic acid into in vitro assays to investigate the structure-activity relationship of fatty acids as inhibitors of lipoxygenase (LOX) enzymes. The compound's reported potency as a LOX inhibitor, which interferes with arachidonic acid metabolism, makes it a valuable tool for dissecting the early steps of the inflammatory cascade and for benchmarking the specificity of novel LOX inhibitors, as this activity is not a prominent feature of other C19:1 isomers like cis-10-nonadecenoic acid [3].

Application
Selection Property
Validation Focus
Trans-fatty acid metabolism studies
trans-Δ7 geometry substrate specificity
Desaturase/elongase product confirmation
Lipidomics method validation
Defined trans isomer standard
Retention time & fragmentation pattern reproducibility
Lipoxygenase pathway studies
Reported LOX-inhibitory profile
Arachidonic acid cascade enzyme assays

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